molecular formula C14H22CaO4 B1196401 Calcium hydrogen cyclohexanecarboxylate CAS No. 7549-42-0

Calcium hydrogen cyclohexanecarboxylate

Cat. No.: B1196401
CAS No.: 7549-42-0
M. Wt: 294.4 g/mol
InChI Key: WUGPBVBHNMMSPD-UHFFFAOYSA-L
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Description

Calcium hydrogen cyclohexanecarboxylate (CAS: 7549-42-0) is a calcium salt derived from cyclohexanecarboxylic acid. Its nomenclature follows IUPAC guidelines for carboxylate salts, where the calcium ion binds to the deprotonated carboxyl group while retaining a hydrogen atom, forming a mono-calcium hydrogen salt .

Notably, cyclohexanecarboxylate derivatives, including this compound, have been identified as key components in synthetic biology for constructing orthogonal inducible systems. These systems enable independent control of multiple genes in synthetic circuits, expanding their utility in metabolic engineering and biotechnology .

Properties

CAS No.

7549-42-0

Molecular Formula

C14H22CaO4

Molecular Weight

294.4 g/mol

IUPAC Name

calcium;cyclohexanecarboxylate

InChI

InChI=1S/2C7H12O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

WUGPBVBHNMMSPD-UHFFFAOYSA-L

SMILES

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2]

Canonical SMILES

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2]

Other CAS No.

7549-42-0

Related CAS

98-89-5 (Parent)

Synonyms

cyclohexanecarboxylic acid
cyclohexanecarboxylic acid, calcium salt
cyclohexanecarboxylic acid, cobalt salt
cyclohexanecarboxylic acid, lead salt
cyclohexanecarboxylic acid, potassium salt
cyclohexanecarboxylic acid, sodium salt
cyclohexanecarboxylic acid, sodium salt, 11C-labeled

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydrogen cyclohexanecarboxylate can be synthesized through the reaction of cyclohexanecarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cyclohexanecarboxylic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where cyclohexanecarboxylic acid and calcium hydroxide or calcium carbonate are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium hydrogen cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylate derivatives.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The hydrogen atom in the carboxylate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Cyclohexanecarboxylate derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylate compounds.

Scientific Research Applications

Calcium hydrogen cyclohexanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of calcium hydrogen cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to calcium ion channels, influencing cellular processes such as signal transduction and muscle contraction. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Calcium Salts of Carboxylic Acids

Calcium hydrogen cyclohexanecarboxylate belongs to a broader class of calcium hydrogen salts. Below is a comparative analysis with structurally or functionally related calcium compounds:

Table 1: Comparative Properties of Calcium Hydrogen Salts
Compound Name CAS Number Key Applications Safety Considerations Orthogonality in Synthetic Systems
This compound 7549-42-0 Synthetic biology, gene circuit design PPE recommended Fully orthogonal
Calcium gluconate 299-28-5 Medical (calcium supplementation) Requires medical supervision Not reported
Calcium hydrogen phosphate - Food additive, pharmaceuticals Low toxicity Not applicable
Calcium hydrogen sulfite - Industrial preservative Avoid inhalation Not applicable
Calcium hydrogen triacetate 66905-25-7 Chemical synthesis Ventilation required Not reported

Key Observations :

  • Orthogonality : this compound is distinguished by its role in orthogonal genetic systems, unlike calcium gluconate or phosphate, which are primarily biomedical or industrial .
  • Safety : General handling precautions (e.g., PPE, ventilation) align with safety protocols for sulfites and acetates, emphasizing minimal inhalation and skin contact .

Cyclohexanecarboxylate Derivatives

Ethyl and methyl cyclohexanecarboxylate esters (CAS: 3289-28-9 and others) differ significantly in application despite structural similarities. These esters are flavoring agents in food and fragrance industries, highlighting a functional divergence from calcium salts .

Table 2: Cyclohexanecarboxylate Derivatives
Compound Name CAS Number Molecular Weight Applications
Ethyl cyclohexanecarboxylate 3289-28-9 156.22 Flavoring agent
Methyl cyclohexanecarboxylate 3289-28-9 156.22 Fragrance, research

Structural vs. Functional Divergence :

  • While this compound is ionic and water-soluble (inferred), esters like ethyl cyclohexanecarboxylate are lipophilic and used in flavor formulations .

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